2-(6-Hydroxy-2-isopropylpyrimidin-4-yl)acetic acid
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Overview
Description
2-(6-Hydroxy-2-isopropylpyrimidin-4-yl)acetic acid is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Hydroxy-2-isopropylpyrimidin-4-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-isopropylpyrimidine-4,6-diol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-Hydroxy-2-isopropylpyrimidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(6-Hydroxy-2-isopropylpyrimidin-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and antimicrobial properties.
Industry: It can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(6-Hydroxy-2-isopropylpyrimidin-4-yl)acetic acid involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, leading to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Hydroxy-2-methylpyrimidin-4-yl)acetic acid
- 2-(6-Hydroxy-2-ethylpyrimidin-4-yl)acetic acid
- 2-(6-Hydroxy-2-propylpyrimidin-4-yl)acetic acid
Uniqueness
2-(6-Hydroxy-2-isopropylpyrimidin-4-yl)acetic acid is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its stability and selectivity in biological systems compared to other similar compounds.
Properties
Molecular Formula |
C9H12N2O3 |
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Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-(6-oxo-2-propan-2-yl-1H-pyrimidin-4-yl)acetic acid |
InChI |
InChI=1S/C9H12N2O3/c1-5(2)9-10-6(4-8(13)14)3-7(12)11-9/h3,5H,4H2,1-2H3,(H,13,14)(H,10,11,12) |
InChI Key |
PZAWXMCAHSCTQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CC(=O)N1)CC(=O)O |
Origin of Product |
United States |
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